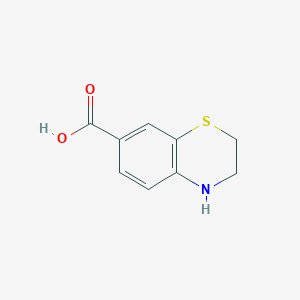

2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It’s also known as "3,4-Dihydro-2H-1,4-benzothiazine" .

Synthesis Analysis

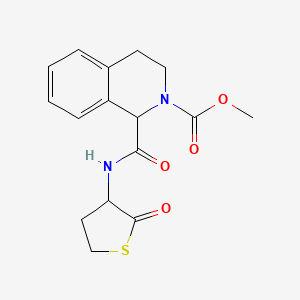

The synthesis of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” involves a one-pot procedure for transesterification and cleavage of the N-acetyl group to prevent racemization during the hydrolysis of the methyl ester group . The synthesized benzothiazines might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds .Molecular Structure Analysis

The molecular formula of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is C9H9NO2S . The average mass is 195.238 Da and the monoisotopic mass is 195.035400 Da .Chemical Reactions Analysis

“2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” can be used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Physical And Chemical Properties Analysis

The density of “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is 1.4±0.1 g/cm3 . The boiling point is 400.9±45.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 68.7±3.0 kJ/mol .Scientific Research Applications

Organic Chemistry and Catalysis

- L-Proline as an Organo-Catalyst : L-Proline, a natural amino acid, acts as a bifunctional catalyst in organic chemistry. It catalyzes different asymmetric syntheses and is crucial for synthesizing various heterocyclic structures like coumarin, benzothiazoles, and others. The importance of such catalysts in organic chemistry is immense, and L-Proline also acts as a 'Green catalyst', highlighting its significance in environmentally friendly chemical processes (Thorat et al., 2022).

Pharmacology and Biochemical Applications

Benzene Polycarboxylic Acid in Environmental Analysis : Benzene polycarboxylic acid (BPCA) is used for the analysis of pyrogenic black carbons in environmental samples. However, it is indicated that BPCA markers may not be solely indicative of black carbon but more generally of condensed organic matter in soils and aquatic systems. This reveals the complexity and potential cross-reactivity in environmental biochemical analyses, which might be relevant when considering the environmental fate or biochemical interactions of compounds like "2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-" (Chang et al., 2018).

Diminazene Aceturate in Pharmacological Research : Diminazene aceturate, developed more than six decades ago, has been extensively studied for its therapeutic potential. The compound showcases a wide range of pharmacological applications beyond its antitrypanosomal activity, suggesting promising new applications. This highlights the potential of old drugs or compounds to be repurposed or studied for new therapeutic uses, a concept that might be relevant for "2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-" in pharmaceutical research (Oliveira & Freitas, 2015).

Mechanism of Action

While the exact mechanism of action for “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” is not specified, it’s known that the N-methyl-D-aspartate (NMDA) receptor mediates neuronal signaling and affects the neuronal plasticity, outgrowth, and survival of cells . Excessive stimulation of NMDA receptors causes the degeneration and death of neurons, which may play a role in the etiology of neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases .

Future Directions

The future directions for “2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro-” could involve further pharmacological studies with each enantiomer separately because of the ligand stereo-discrimination at the co-agonist binding site of the NMDA receptor . It could also serve as a building block for preparing the corresponding 2-substituted benzothiazine-3-carboxylic acids with high enantiomeric purity .

properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c11-9(12)6-1-2-7-8(5-6)13-4-3-10-7/h1-2,5,10H,3-4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBFMDTYGSMTHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Benzothiazine-7-carboxylic acid, 3,4-dihydro- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2415126.png)

![Methyl 3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2415127.png)

![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)

![Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2415135.png)

![1'-(methylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2415139.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2415142.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2415146.png)